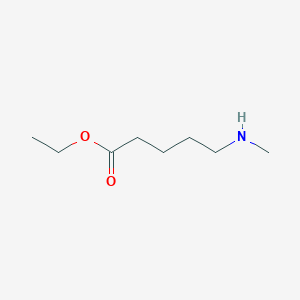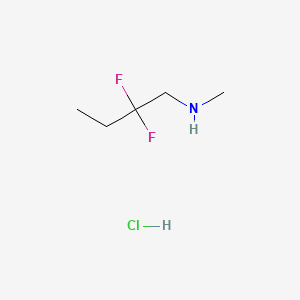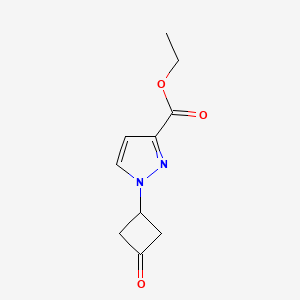
(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with two fluorine atoms, an imino group, and a lambda6-sulfanone moiety, making it a versatile candidate for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the preparation of the cyclohexyl ring with fluorine substitutions. This can be achieved through the fluorination of cyclohexane using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction between the fluorinated cyclohexyl compound and an appropriate amine, such as methylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Formation of the Lambda6-Sulfanone Moiety: The lambda6-sulfanone group is incorporated through a reaction with sulfur-containing reagents, such as sulfur dichloride (SCl2), under anhydrous conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl) in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the imino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may offer advantages in drug design, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds use in catalysis, where it can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanone
- (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrobromide
- (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydroiodide
Uniqueness
Compared to similar compounds, (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride offers unique advantages due to its hydrochloride salt form, which may enhance its solubility and stability. This makes it particularly useful in applications where these properties are critical, such as in pharmaceutical formulations and industrial processes.
Properties
Molecular Formula |
C7H14ClF2NOS |
|---|---|
Molecular Weight |
233.71 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)-imino-methyl-oxo-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C7H13F2NOS.ClH/c1-12(10,11)6-2-4-7(8,9)5-3-6;/h6,10H,2-5H2,1H3;1H |
InChI Key |
ZHOVYZJXFWWMIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CCC(CC1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317511.png)



![1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate](/img/structure/B15317538.png)
![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)


![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)
